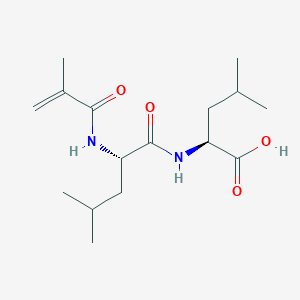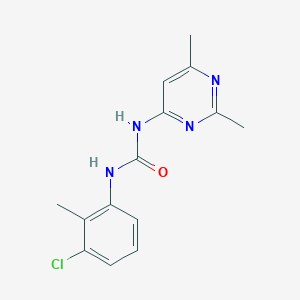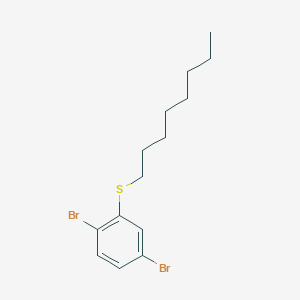![molecular formula C13H15NO2S B12598478 2-[(Benzenesulfonyl)methyl]hex-2-enenitrile CAS No. 646066-78-6](/img/structure/B12598478.png)
2-[(Benzenesulfonyl)methyl]hex-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzenesulfonyl)methyl]hex-2-enenitrile is an organic compound that features a benzenesulfonyl group attached to a hex-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]hex-2-enenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable nitrile precursor under basic conditions. One common method involves the use of sodium benzenesulfinate and a nitrile compound in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]hex-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the benzenesulfonyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl group can yield benzenesulfonic acid, while reduction of the nitrile group can produce hex-2-enamine derivatives.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]hex-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-[(Benzenesulfonyl)methyl]hex-2-enenitrile exerts its effects depends on its interaction with molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The nitrile group can also participate in reactions that modify the compound’s activity or stability.
Comparison with Similar Compounds
Similar Compounds
2-[(Benzenesulfonyl)methyl]benzoic acid: This compound has a similar benzenesulfonyl group but is attached to a benzoic acid backbone instead of a hex-2-enenitrile.
Benzenesulfonic acid: A simpler compound with a benzenesulfonyl group directly attached to a benzene ring.
Sulfonamides: Compounds containing a sulfonyl group attached to an amine, widely used in pharmaceuticals.
Uniqueness
2-[(Benzenesulfonyl)methyl]hex-2-enenitrile is unique due to its combination of a benzenesulfonyl group and a nitrile group on a hex-2-enenitrile backbone
Properties
CAS No. |
646066-78-6 |
|---|---|
Molecular Formula |
C13H15NO2S |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)hex-2-enenitrile |
InChI |
InChI=1S/C13H15NO2S/c1-2-3-7-12(10-14)11-17(15,16)13-8-5-4-6-9-13/h4-9H,2-3,11H2,1H3 |
InChI Key |
XNUMLLRGONEHGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(CS(=O)(=O)C1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)

![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)
![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)

![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)

![1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12598471.png)
![2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B12598474.png)
![Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-](/img/structure/B12598481.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide](/img/structure/B12598488.png)
